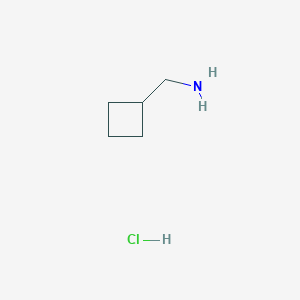

4-(Cyclohexylmethoxy)-3-fluoroaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable electrophile to introduce the cyclohexylmethoxy group at the 4-position and the fluoro group at the 3-position . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.

Molecular Structure Analysis

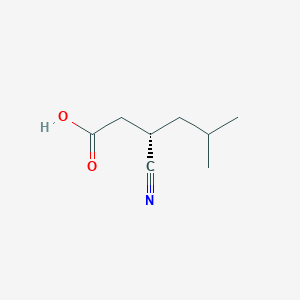

The molecular structure of “4-(Cyclohexylmethoxy)-3-fluoroaniline” would be characterized by the presence of the aniline, cyclohexylmethoxy, and fluoro groups attached to the benzene ring . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.

Chemical Reactions Analysis

As an aniline derivative, “4-(Cyclohexylmethoxy)-3-fluoroaniline” could potentially undergo a variety of chemical reactions . These might include electrophilic aromatic substitution reactions, reactions involving the amine group (such as acylation or alkylation), or reactions involving the methoxy or fluoro groups.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cyclohexylmethoxy)-3-fluoroaniline” would be influenced by its molecular structure . For example, the presence of the polar amine, methoxy, and fluoro groups might influence its solubility in different solvents, while the presence of the aromatic ring might influence its UV-visible absorption spectrum.

Wissenschaftliche Forschungsanwendungen

Bioactivation and Metabolism

- Fluoroanilines, including 4-fluoroaniline, undergo bioactivation to reactive benzoquinoneimines as primary metabolites. This process involves cytochrome P-450 dependent monooxygenation, indicating an increased chance of bioactivation for aniline derivatives with a fluorinated para position both in vitro and in vivo (Rietjens & Vervoort, 1991).

- The microsomal metabolism of fluoroanilines, like 4-fluoroaniline, has been studied using 19F-NMR and chemical assays, highlighting the significance of hydroxylation and defluorination processes in their metabolism (Rietjens & Vervoort, 1989).

Synthesis and Derivatives

- New thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives have been synthesized using 2‐bromo‐4‐fluoroaniline, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014).

Biodegradation

- Rhizobium sp. JF-3 has been identified as capable of degrading 3-fluoroaniline and 4-fluoroaniline, utilizing them as growth substrates. This research indicates an unconventional pathway for 3-fluoroaniline metabolism involving monooxygenase and the ortho-cleavage pathway (Zhao et al., 2019).

Safety And Hazards

The safety and hazards associated with “4-(Cyclohexylmethoxy)-3-fluoroaniline” would depend on its specific physical and chemical properties . As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Zukünftige Richtungen

The future research directions for “4-(Cyclohexylmethoxy)-3-fluoroaniline” would likely depend on its identified properties and potential applications . For example, if the compound were found to have medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy in preclinical or clinical studies.

Eigenschaften

IUPAC Name |

4-(cyclohexylmethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFGWMJMGKMKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylmethoxy)-3-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)

![(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3024905.png)